molecular formula C14H9F6OP B2904195 Bis(4-(trifluoromethyl)phenyl)phosphine oxide CAS No. 15929-43-8

Bis(4-(trifluoromethyl)phenyl)phosphine oxide

Cat. No. B2904195
CAS RN: 15929-43-8
M. Wt: 338.189
InChI Key: QBRQTQSIWMMJGR-UHFFFAOYSA-N
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Description

Bis(4-(trifluoromethyl)phenyl)phosphine oxide is a chemical compound with the CAS number 15929-43-8 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the Grignard reaction from an intermediate, 4-(trifluoromethyl)phenyl diphenyl phosphine oxide, that was synthesized from diphenylphosphinic chloride and 4-(trifluoromethyl)bromobenzene, followed by nitration and reduction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H9F6OP . The InChI code for this compound is 1S/C14H9F6OP/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8,22H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.18 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has a topological polar surface area of 17.1 Ų . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Bis(4-(trifluoromethyl)phenyl)phosphine oxide has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a catalyst for polymerization reactions, and for the synthesis of novel compounds. It has also been used to study the mechanism of action of certain enzymes and proteins, as well as in biochemical and physiological studies. In addition, this compound has been used in studies of the structure and function of proteins and other biological molecules.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of Bis(4-(trifluoromethyl)phenyl)phosphine oxide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it can be synthesized using a variety of methods, which makes it easy to obtain. Furthermore, it has been shown to have an inhibitory effect on several enzymes and proteins, making it a useful tool for studying the mechanism of action of these molecules.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively toxic compound, and it can be hazardous if not handled properly. In addition, the mechanism of action of this compound is not completely understood, which can make it difficult to interpret the results of experiments using this compound.

Future Directions

The use of Bis(4-(trifluoromethyl)phenyl)phosphine oxide in scientific research has only recently become more widespread, and there are still many areas that remain unexplored. One potential area of research is to further investigate the mechanism of action of this compound and its effects on enzymes and proteins. In addition, further research could be done to investigate the potential therapeutic applications of this compound, such as its use in the treatment of certain diseases. Finally, further research could be done to investigate the potential use of this compound in the synthesis of novel compounds, such as polymers and other materials.

Synthesis Methods

Bis(4-(trifluoromethyl)phenyl)phosphine oxide can be synthesized through the reaction of trifluoromethyl phenyl phosphorus dichloride and sodium hydroxide. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at room temperature. The reaction is typically complete within a few hours and results in the formation of this compound. The reaction can also be carried out using other bases, such as potassium hydroxide or sodium bicarbonate, and other solvents, such as ethanol or dimethylformamide.

Safety and Hazards

The safety information for Bis(4-(trifluoromethyl)phenyl)phosphine oxide indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

oxo-bis[4-(trifluoromethyl)phenyl]phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6OP/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUILBJIDCJXKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[P+](=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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